Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate
Description
Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate is a fused heterocyclic compound featuring a pyridino-pyrimidine core with multiple functional groups. Its structure includes a 2-hydroxyethyl substituent at position 1, an imino group at position 2, an ester moiety at position 3, and a carbonyl group at position 3. These groups confer unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyethyl and imino groups) and hydrolytic stability (via the ester group) . The compound’s synthesis likely follows Hantzsch-like cyclocondensation strategies, as observed in related pyrido[2,3-d]pyrimidine derivatives .
Properties
Molecular Formula |
C16H16N4O4 |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
ethyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C16H16N4O4/c1-2-24-16(23)10-9-11-14(20(7-8-21)13(10)17)18-12-5-3-4-6-19(12)15(11)22/h3-6,9,17,21H,2,7-8H2,1H3 |
InChI Key |
NLGBPDUSMOPAHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives, followed by cyclization and functional group modifications. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyridopyrimidine core, is a key step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce imino groups to amines.
Substitution: Commonly involves halogenation or alkylation at specific positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Ethyl 2-imino-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxylate
- Structural Differences : The 2-hydroxyethyl group in the target compound is replaced by a 3-methoxypropyl chain at position 1 .
- Physicochemical Effects: Solubility: The methoxypropyl group increases lipophilicity compared to the hydrophilic hydroxyethyl group, reducing aqueous solubility.
- Synthesis: Both compounds likely share a common synthetic pathway involving cyclocondensation of amino uracil derivatives with β-keto esters .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide
- Structural Differences :
- Physicochemical Effects :
- Bioactivity : The carboxamide group and aromatic substituent may enhance receptor-binding affinity in pharmaceutical contexts.
- Stability : The ester-to-amide substitution increases hydrolytic resistance, extending shelf-life under physiological conditions.
Comparison of Spectral and Crystallographic Data
Table 1: Key Spectral Features of Selected Analogs
- Crystallography: The target compound’s structure may exhibit distinct puckering patterns in the pyridino-pyrimidine core due to the hydroxyethyl group’s steric and electronic effects. Similar compounds in the Cambridge Structural Database (CSD) show that substituent bulkiness correlates with deviations from planarity .
Reactivity and Functional Group Interactions
- Imino Group: The 2-imino group in the target compound participates in tautomerism (e.g., imine-enamine equilibria), influencing its reactivity in nucleophilic additions compared to analogs with stable amide or ester groups .
- Hydroxyethyl vs. Methoxypropyl : The hydroxyethyl group’s hydroxyl can undergo esterification or oxidation, offering derivatization pathways absent in methoxypropyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
